This compound likely belongs to a class of molecules designed as orexin receptor antagonists. Orexin receptors are G protein-coupled receptors found in the brain that play a crucial role in regulating wakefulness, appetite, and other physiological functions. [, ] Antagonists of these receptors block the action of orexins, neuropeptides that bind to these receptors.
Research interest in orexin receptor antagonists stems from their potential as therapeutic agents for treating sleep disorders like insomnia, as well as other conditions such as narcolepsy and drug addiction. [, , ]
Mechanism of Action
Bind to orexin receptors: The molecule likely interacts with specific amino acid residues in the binding pocket of either the orexin 1 receptor (OX1) or the orexin 2 receptor (OX2), or both. [, ]
Block the binding of orexins: By occupying the binding pocket, the compound prevents orexin neuropeptides from binding to their receptors. [, ]
Inhibit orexin signaling: Blocking orexin binding disrupts downstream signaling pathways activated by orexin receptors, leading to the desired pharmacological effects, such as promoting sleep. [, ]
Related Compounds
Almorexant
Compound Description: Almorexant is a dual orexin receptor antagonist (DORA) that promotes sleep in animals and humans. [] It exhibits high affinity for both human orexin 1 receptor (OX1) and human orexin 2 receptor (OX2) with Kd values of 1.3 and 0.17 nM, respectively. [] Almorexant acts as a competitive antagonist at OX1 and a noncompetitive-like antagonist at OX2. [] It has fast association and dissociation rates at OX1, whereas it displays fast association and remarkably slow dissociation rates at OX2. [] The slow dissociation from OX2 contributes to its long-lasting, pseudo-irreversible antagonism. []
Compound Description: (5‐Methoxy‐4‐methyl‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐[1,2,4]oxadiazol‐3‐yl]‐pyrrolidin‐1‐yl}methanone, referred to as compound 6 in the paper, is a potent, brain-penetrating DORA. [] While demonstrating in vivo efficacy comparable to Suvorexant in rats, compound 6 presented limitations including low metabolic stability, high plasma protein binding, low brain free fraction, and low aqueous solubility. [] These shortcomings hindered its further development as a potential drug candidate.
Compound Description: (4‐Chloro‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐methyl‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐4H‐[1,2,4]triazol‐3‐yl]‐pyrrolidin‐1‐yl}l‐methanone, denoted as compound 42 in the study, emerged as a DORA with improved in vivo efficacy compared to compound 6. [] This improved efficacy stems from the optimization efforts addressing the shortcomings of compound 6, such as low metabolic stability and solubility issues. []
Compound Description: SB-674042 is a selective antagonist of the orexin 1 receptor (OX1). [] It exhibits high binding affinity for OX1 and is used in research to study the specific role of OX1 in various physiological processes. [] The study of SB-674042 reveals key amino acid residues involved in its binding to OX1, including Gln1263.32, Ala1273.33, Trp20645.54, Tyr2155.38, Phe2195.42, and His3447.39. []
Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2). [] It has been instrumental in research to elucidate the distinct roles of OX2 compared to OX1 in physiological processes. [, ] The study of EMPA binding to OX2 highlights important amino acid residues involved in the interaction, including Asp45.51, Trp45.54, Tyr5.38, Phe5.42, Tyr5.47, Tyr6.48, and His7.39. []
Suvorexant
Compound Description: Suvorexant is a DORA approved by the FDA for the treatment of insomnia disorders. [] It blocks the binding of both orexin neuropeptides, orexin A and orexin B, to their receptors, thereby reducing wakefulness and promoting sleep.
Relevance: Although the specific structure of Suvorexant is not disclosed in the provided papers, it is directly mentioned as a clinically approved DORA. [] Both Suvorexant and 2-(2-methoxy-6-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methyl}phenoxy)-N,N-dimethylethanamine belong to the same therapeutic class of DORAs, highlighting the potential of the target compound as a candidate for insomnia treatment. Comparing the structural features and pharmacological properties of the target compound with Suvorexant can provide valuable insights into its potential therapeutic profile and guide further research and development efforts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.